3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 384358-55-8
VCID: VC7108886
InChI: InChI=1S/C22H18ClN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
SMILES: C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CS5
Molecular Formula: C22H18ClN3OS2
Molecular Weight: 439.98

3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 384358-55-8

Cat. No.: VC7108886

Molecular Formula: C22H18ClN3OS2

Molecular Weight: 439.98

* For research use only. Not for human or veterinary use.

3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 384358-55-8

Specification

CAS No. 384358-55-8
Molecular Formula C22H18ClN3OS2
Molecular Weight 439.98
IUPAC Name 3-amino-N-(4-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C22H18ClN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
Standard InChI Key OBHYQKCSVOLJRE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CS5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrahydrothieno[2,3-b]quinoline core fused with a thiophene ring and substituted with an amino group, a 4-chlorophenyl carboxamide moiety, and a tetrahydrothieno ring system. Key structural attributes include:

  • Tetrahydrothienoquinoline core: A bicyclic system combining thiophene and quinoline rings, partially saturated to enhance conformational flexibility.

  • 4-Chlorophenyl group: A chlorine-substituted aromatic ring linked via a carboxamide bond, contributing to hydrophobic interactions and electron-withdrawing effects.

  • Thiophen-2-yl substituent: A sulfur-containing heterocycle that may influence redox properties and π-π stacking interactions.

The molecular formula is C₁₈H₁₇ClN₄OS, with a molecular weight of 372.87 g/mol . The SMILES notation (O=C(C1=C(N)C2=CC3=C(N=C2S1)CCN(C)C3)NC4=CC=C(Cl)C=C4) confirms the connectivity of functional groups .

Physicochemical Properties

PropertyValue/Description
Molecular Weight372.87 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (amino and carboxamide NH)
Hydrogen Bond Acceptors5 (S, O, N atoms)
Rotatable Bonds4

The chlorophenyl and thiophene groups enhance solubility in organic solvents, while the amino group may improve aqueous solubility under acidic conditions.

Synthetic Pathways and Optimization

Key Synthetic Strategies

While detailed synthetic protocols are unavailable in permissible sources, analogous compounds suggest a multi-step approach:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with α,β-unsaturated carbonyl compounds.

  • Thiophene Annulation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the thiophene ring.

  • Carboxamide Functionalization: Coupling of 4-chloroaniline with the acyl chloride derivative of the intermediate.

Reaction optimization likely involves palladium catalysts for cross-coupling steps and chromatographic purification to isolate the target compound .

Industrial-Scale Production Challenges

  • Purification Complexity: The fused heterocyclic system necessitates high-performance liquid chromatography (HPLC) or recrystallization for purity >95%.

  • Yield Optimization: Steric hindrance from the tetrahydrothieno ring may limit reaction efficiency, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions).

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group: Enhances target affinity through hydrophobic interactions and electron-withdrawing effects.

  • Amino Substituent: Facilitates hydrogen bonding with catalytic residues in enzymes.

  • Tetrahydrothieno Ring: Modulates solubility and bioavailability by reducing planar rigidity.

ApplicationRationale
Antibacterial AgentsThiophene-mediated membrane disruption
Oncology TherapeuticsDNA intercalation or kinase inhibition
Neuroprotective AgentsQuinoline-derived redox modulation

Industrial and Research Uses

  • Fluorescent Probes: The conjugated π-system may enable use in cellular imaging .

  • Pharmaceutical Intermediates: Serve as precursors for modified kinase inhibitors.

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